molecular formula C44H84N2O6 B155743 Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate CAS No. 129757-67-1

Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate

Cat. No. B155743
M. Wt: 685.1 g/mol
InChI Key: OSIVCXJNIBEGCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate is not directly discussed in the provided papers. However, we can infer from the synthesis of similar compounds that it is likely a derivative of sebacic acid, which is a dicarboxylic acid, and may be used in applications similar to other sebacate esters. For instance, bis(2-ethylhexyl)ester of sebacic acid is a synthetic lubricant with applications in aerospace, automobile, and manufacturing industries .

Synthesis Analysis

The synthesis of bis(2-ethylhexyl)sebacate, a related compound, was achieved without the use of external catalysts under subcritical and near-critical conditions of 2-ethylhexanol. This method showed that equilibrium conversion could be reached within an hour, even at lower temperatures of 523 K, suggesting a potentially efficient synthesis route for sebacate esters . Similarly, bis(2-benzimidazolyl) octane was synthesized using sebacic acid and o-phenylenediamine, catalyzed to form the desired product . These methods could potentially be adapted for the synthesis of bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate.

Molecular Structure Analysis

The molecular structure of bis(2-benzimidazolyl) octane, which is another sebacate derivative, was characterized by 1H NMR, IR, elemental analysis, and X-ray single-crystal diffraction. The compound crystallizes in a monoclinic space group with specific cell dimensions and features intermolecular hydrogen bonding that stabilizes the crystal structure . This suggests that bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate may also exhibit a well-defined crystal structure with potential for intermolecular interactions.

Chemical Reactions Analysis

The synthesis of bis(2,2,6,6-tetramethyl-4-piperidinyl) maleate, a compound structurally related to the target molecule, involved the use of dimethyl maleate and 2,2,6,6-tetramethyl-4-piperidinol with a zeolite-supported catalyst. The reaction conditions were optimized for high yield and selectivity, and the catalyst could be recycled, indicating a sustainable approach to synthesizing similar compounds .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate are not detailed in the provided papers, we can look at similar compounds for insight. For example, bis(3,5-dibromosalicyl) sebacate, a bifunctional protein crosslinking reagent, was shown to modify hemoglobin, affecting its oxygen affinity and thermal stability. This indicates that sebacate derivatives can have significant biochemical effects and may possess unique physical and chemical properties .

Scientific Research Applications

Application in Materials Science

  • Summary of the Application : Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate is a hindered amine light stabilizer (HALS) that is effective in retarding degradation through thermal and photo-oxidation processes . It has good compatibility with most industrial solvents and polymers . It can be used together with benzotriazole ultraviolet absorbers UV-327, UV-326 and the like, and has a certain synergistic effect .
  • Methods of Application : This compound is typically added to the material (such as polyolefin and various coatings) during the manufacturing process to provide protection against photo-oxidation aging . It is also suitable for resisting photo-oxidation aging of polypropylene and high-density polyethylene .
  • Results or Outcomes : The use of Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate results in materials with improved resistance to photo-oxidation aging . This leads to longer-lasting materials, particularly in applications where the material is exposed to light .

Application in Synthesis Methods

  • Summary of the Application : A synthesis method of bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate has been developed . This method is more suitable for industrial production due to its beneficial effects .
  • Methods of Application : The synthesis method involves adding bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate, n-nonanal raw materials, and a catalyst into an organic solvent, stirring and mixing, and slowly dropwise adding hydrogen peroxide to prepare the bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate .
  • Results or Outcomes : The method has several beneficial effects: the reaction temperature is obviously reduced, the catalyst only has catalytic action on the n-nonanal serving as a raw material, so that the generation of byproducts can be greatly reduced, the product yield is improved, and the method is more suitable for industrial production .

Application in Pharmaceutical Packaging

  • Summary of the Application : Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate can be used in the manufacturing and packaging of pharmaceutical products .
  • Methods of Application : This compound is typically added to the plastic materials used in pharmaceutical packaging to provide protection against photo-oxidation aging .
  • Results or Outcomes : The use of this compound results in pharmaceutical packaging with improved resistance to photo-oxidation aging, which can help to maintain the quality and efficacy of the pharmaceutical products .

Application in Water-Based Polyurethane Synthesis

  • Summary of the Application : Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate can be used in the synthesis of recyclable water-based polyurethane with poly(oxytetramethylene)glycol (PTMG) .
  • Methods of Application : This compound is typically added to the PTMG during the synthesis process to provide protection against photo-oxidation aging .
  • Results or Outcomes : The use of this compound results in water-based polyurethane with improved resistance to photo-oxidation aging, which can help to maintain the quality and durability of the polyurethane .

Application in Automobile Coatings

  • Summary of the Application : Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate is a novel liquid amino ether low-alkalinity hindered amine ultraviolet absorber, which has good synergistic effect with hindered phenol ultraviolet absorbers . It is widely applied to automobile coatings .
  • Methods of Application : This compound is typically added to the automobile coatings during the manufacturing process to provide protection against photo-oxidation aging .
  • Results or Outcomes : The use of this compound results in automobile coatings with improved resistance to photo-oxidation aging, which can prolong the service life of the coatings .

Application in Industrial Coatings

  • Summary of the Application : Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate is also used in industrial coatings .
  • Methods of Application : This compound is typically added to the industrial coatings during the manufacturing process to provide protection against photo-oxidation aging .
  • Results or Outcomes : The use of this compound results in industrial coatings with improved resistance to photo-oxidation aging, which can prolong the service life of the coatings .

Safety And Hazards

Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate is classified as Aquatic Chronic 4 according to the Globally Harmonized System (GHS) . Its storage class code is 10 - Combustible liquids . The flash point is 110 °C - closed cup . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .

properties

IUPAC Name

bis(2,2,6,6-tetramethyl-1-octoxypiperidin-4-yl) decanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H84N2O6/c1-11-13-15-17-23-27-31-49-45-41(3,4)33-37(34-42(45,5)6)51-39(47)29-25-21-19-20-22-26-30-40(48)52-38-35-43(7,8)46(44(9,10)36-38)50-32-28-24-18-16-14-12-2/h37-38H,11-36H2,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIVCXJNIBEGCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCON1C(CC(CC1(C)C)OC(=O)CCCCCCCCC(=O)OC2CC(N(C(C2)(C)C)OCCCCCCCC)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H84N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

737.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate

CAS RN

122586-52-1
Record name Tinuvin 123
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122586-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate
Reactant of Route 3
Reactant of Route 3
Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate
Reactant of Route 4
Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate
Reactant of Route 5
Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate
Reactant of Route 6
Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate

Citations

For This Compound
27
Citations
MRL Paine, PJ Barker, SJ Blanksby - Analytica Chimica Acta, 2014 - Elsevier
Abstract Changes in the molecular structure of polymer antioxidants such as hindered amine light stabilisers (HALS) is central to their efficacy in retarding polymer degradation and …
Number of citations: 22 www.sciencedirect.com
MRL Paine, PJ Barker, SA Maclauglin… - Rapid …, 2012 - Wiley Online Library
RATIONALE Polymer‐based surface coatings in outdoor applications experience accelerated degradation due to exposure to solar radiation, oxygen and atmospheric pollutants. These …
Y Yan - 2021 - dr.ntu.edu.sg
This report explores the use of titanium dioxide (TiO2) particles, bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate, 2-hydroxy-4-methoxybenzophenone, and 1,3-diphenyl-1,3-…
Number of citations: 2 dr.ntu.edu.sg
MRL Paine, PJ Barker, SJ Blanksby - Analyst, 2011 - pubs.rsc.org
Detection and characterisation of structural modifications of a hindered amine light stabiliser (HALS) directly from a polyester-based coil coating have been achieved by desorption …
Number of citations: 37 pubs.rsc.org
BLJ Poad, BB Kirk, PI Hettiarachchi, AJ Trevitt… - Angewandte Chemie … - core.ac.uk
Rationale: Polymer-based surface coatings in outdoor applications experience accelerated degradation due to exposure to solar radiation, oxygen and atmospheric pollutants. These …
Number of citations: 0 core.ac.uk
MRL Paine, PJ Barker, SA Maclauglin, TW Mitchell - core.ac.uk
Rationale: Polymer-based surface coatings in outdoor applications experience accelerated degradation due to exposure to solar radiation, oxygen and atmospheric pollutants. These …
Number of citations: 0 core.ac.uk
S Mattiello, A Sanzone, P Brazzo… - European Journal of …, 2015 - Wiley Online Library
Planar luminescent solar concentrators are slabs of high optical quality materials doped with luminophores. Such devices enable the collection of solar light over a large area, followed …
C Twigg, K Ford, JS Parent - Polymer, 2019 - Elsevier
The ability of piperidine-based compounds to confer oxidative stability to polyolefin thermosets without compromising the yields of peroxide-initiated crosslinking and monomer grafting …
Number of citations: 5 www.sciencedirect.com
HT Baytekin, B Baytekin, TM Hermans, B Kowalczyk… - Science, 2013 - science.org
Even minute quantities of electric charge accumulating on polymer surfaces can cause shocks, explosions, and multibillion-dollar losses to electronic circuitry. This paper demonstrates …
Number of citations: 156 www.science.org
HT Baytekin, B Baytekin… - Angewandte Chemie …, 2012 - Wiley Online Library
The study of mechanochemical phenomena in polymers dates back to the work of Staudinger,[1] who attributed the reduction in the molecular weight of polymers under mastication to …
Number of citations: 90 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.